molecular formula C25H15Cl2N3OS B14942128 (2Z)-2-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

(2Z)-2-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Cat. No.: B14942128
M. Wt: 476.4 g/mol
InChI Key: PPJFCOARLKUXHF-KSEXSDGBSA-N
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Description

2-{(Z)-1-[1-(2,4-DICHLOROBENZYL)-1H-INDOL-3-YL]METHYLIDENE}[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE is a complex organic compound that features a unique combination of indole, thiazole, and benzimidazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(Z)-1-[1-(2,4-DICHLOROBENZYL)-1H-INDOL-3-YL]METHYLIDENE}[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE typically involves multi-step organic reactions. The key steps include:

    Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the 2,4-Dichlorobenzyl Group: This step involves the alkylation of the indole nitrogen with 2,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Construction of the Thiazole Ring: This can be done via the Hantzsch thiazole synthesis, where a thioamide reacts with an α-haloketone.

    Formation of the Benzimidazole Ring: This involves the condensation of o-phenylenediamine with a carboxylic acid or its derivatives.

    Final Coupling Reaction: The final step is the coupling of the indole-thiazole intermediate with the benzimidazole moiety under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-{(Z)-1-[1-(2,4-DICHLOROBENZYL)-1H-INDOL-3-YL]METHYLIDENE}[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole and benzimidazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides, under appropriate conditions.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-{(Z)-1-[1-(2,4-DICHLOROBENZYL)-1H-INDOL-3-YL]METHYLIDENE}[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structure and biological activity.

    Biological Studies: Investigation of its effects on various biological pathways and its potential as a therapeutic agent.

    Chemical Biology: Use as a probe to study molecular interactions and mechanisms in cells.

    Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-{(Z)-1-[1-(2,4-DICHLOROBENZYL)-1H-INDOL-3-YL]METHYLIDENE}[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Interacting with Receptors: Modulating receptor signaling pathways.

    Altering Gene Expression: Affecting transcription factors and gene expression profiles.

Comparison with Similar Compounds

Similar Compounds

    2-{(Z)-1-[1-(2,4-DICHLOROBENZYL)-1H-INDOL-3-YL]METHYLIDENE}[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-2-ONE: Similar structure but with a different position of the carbonyl group.

    2-{(Z)-1-[1-(2,4-DICHLOROBENZYL)-1H-INDOL-3-YL]METHYLIDENE}[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-4-ONE: Another positional isomer with the carbonyl group at a different position.

Uniqueness

The uniqueness of 2-{(Z)-1-[1-(2,4-DICHLOROBENZYL)-1H-INDOL-3-YL]METHYLIDENE}[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE lies in its specific combination of functional groups and the spatial arrangement of its atoms, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H15Cl2N3OS

Molecular Weight

476.4 g/mol

IUPAC Name

(2Z)-2-[[1-[(2,4-dichlorophenyl)methyl]indol-3-yl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one

InChI

InChI=1S/C25H15Cl2N3OS/c26-17-10-9-15(19(27)12-17)13-29-14-16(18-5-1-3-7-21(18)29)11-23-24(31)30-22-8-4-2-6-20(22)28-25(30)32-23/h1-12,14H,13H2/b23-11-

InChI Key

PPJFCOARLKUXHF-KSEXSDGBSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2CC3=C(C=C(C=C3)Cl)Cl)/C=C\4/C(=O)N5C6=CC=CC=C6N=C5S4

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC3=C(C=C(C=C3)Cl)Cl)C=C4C(=O)N5C6=CC=CC=C6N=C5S4

Origin of Product

United States

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